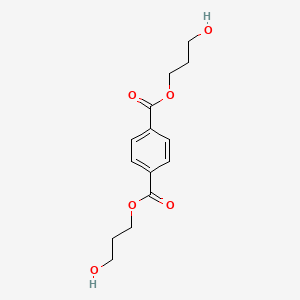

Bis(3-hydroxypropyl) terephthalate

Cat. No. B8436087

M. Wt: 282.29 g/mol

InChI Key: ZHVZTRUUPYIJTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06187900B1

Procedure details

50.6 kg of terephthalic acid (TPA) and 30.2 kg of 1,3-propanediol (PDO) were charged in an esterification vessel and stirred thoroughly at a stirring rate of 130 rpm in the presence of an esterification catalyst. Nitrogen was then introduced at a flow rate of 4 L/min, and the reaction pressure was maintained at 2 kg/cm2G. The internal temperature of the esterification vessel was increased to 245° C. During the esterification process, the byproducts water and 1,3-PDO were separated by using a separation tower such that 1,3-PDO was introduced to the esterification reaction system and that water was made to flow out from the top of the tower, which is then cooled and recovered. The total esterification reaction time was 3.5 hours. The esterified product BHPT was cooled and crushed, by which the saponification value can be determined, and the saponification value was then converted to have a calculated esterification conversion of 98.1%. The reaction conditions are summarized in Table 1.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:17])[CH2:14][CH2:15]O>>[OH:7][CH2:6][CH2:5][CH2:4][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:15][CH2:14][CH2:13][OH:17])=[O:11])=[CH:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

30.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

245 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred thoroughly at a stirring rate of 130 rpm in the presence of an esterification catalyst

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Nitrogen was then introduced at a flow rate of 4 L/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 2 kg/cm2G

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the esterification process, the byproducts water and 1,3-PDO were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced to the esterification reaction system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total esterification reaction time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The esterified product BHPT was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crushed, by which the saponification value

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction conditions

|

Outcomes

Product

Details

Reaction Time |

3.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCCOC(C1=CC=C(C(=O)OCCCO)C=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |